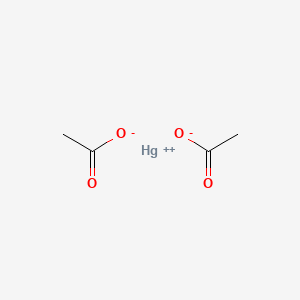
Mercury(II) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(II) acetate, also known as this compound, is a chemical compound with the formula Hg(O₂CCH₃)₂. It is the mercury(II) salt of acetic acid and appears as a white, water-soluble solid. This compound is commonly used as a reagent to generate organomercury compounds from unsaturated organic precursors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mercury(II) acetate can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows: [ \text{HgO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Hg(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] This reaction involves the dissolution of mercuric oxide in glacial acetic acid, resulting in the formation of mercuric acetate and water .
Industrial Production Methods: In industrial settings, the production of mercuric acetate follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The process involves careful control of temperature and concentration to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury(II) acetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It participates in substitution reactions, particularly in the formation of organomercury compounds.
Common Reagents and Conditions:
Oxymercuration-Demercuration: this compound is used in the oxymercuration of alkenes, where it adds across the carbon-carbon double bond to form an organomercury intermediate.
Reaction with Hydrogen Sulfide: In acetic acid solution, mercuric acetate reacts with hydrogen sulfide to precipitate mercuric sulfide.
Major Products:
Alcohols: Formed through oxymercuration-demercuration of alkenes.
Mercuric Sulfide: Formed through reaction with hydrogen sulfide.
Applications De Recherche Scientifique
Mercury(II) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.
Biology: It is employed in various biochemical assays and studies involving mercury compounds.
Industry: It is used in non-aqueous titration and as an oxidizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of mercuric acetate involves its interaction with nucleophiles. In the oxymercuration of alkenes, mercuric acetate adds across the carbon-carbon double bond, forming an organomercury intermediate. This intermediate is then reduced to yield the final product, typically an alcohol . The molecular targets and pathways involved include the formation of cyclic mercurinium ions, which are key intermediates in the reaction .
Comparaison Avec Des Composés Similaires
Mercuric Chloride (HgCl₂): Another mercury(II) compound used in organic synthesis and as a disinfectant.
Phenyl Mercuric Acetate (C₈H₈HgO₂): Used as a preservative and in the manufacture of pharmaceuticals.
Uniqueness of Mercuric Acetate: Mercury(II) acetate is unique due to its specific reactivity in oxymercuration-demercuration reactions, which allows for the selective formation of alcohols from alkenes without rearrangement. This selectivity and efficiency make it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
592-63-2 |
|---|---|
Formule moléculaire |
Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
Poids moléculaire |
318.68 g/mol |
Nom IUPAC |
mercury(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
Point d'ébullition |
Decomposes (EPA, 1998) |
Densité |
3.27 (EPA, 1998) |
melting_point |
352 to 356 °F (EPA, 1998) |
Description physique |
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |
Pression de vapeur |
0.17 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















